(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride
Brand Name: Vulcanchem
CAS No.: 890660-04-5
VCID: VC7925743
InChI: InChI=1S/C8H17NO2S.ClH/c1-7(2)6-8(9)4-5-12(3,10)11;/h4-5,7-8H,6,9H2,1-3H3;1H/b5-4+;/t8-;/m1./s1
SMILES: CC(C)CC(C=CS(=O)(=O)C)N.Cl
Molecular Formula: C8H18ClNO2S
Molecular Weight: 227.75 g/mol

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride

CAS No.: 890660-04-5

Cat. No.: VC7925743

Molecular Formula: C8H18ClNO2S

Molecular Weight: 227.75 g/mol

* For research use only. Not for human or veterinary use.

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride - 890660-04-5

Specification

CAS No. 890660-04-5
Molecular Formula C8H18ClNO2S
Molecular Weight 227.75 g/mol
IUPAC Name (E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine;hydrochloride
Standard InChI InChI=1S/C8H17NO2S.ClH/c1-7(2)6-8(9)4-5-12(3,10)11;/h4-5,7-8H,6,9H2,1-3H3;1H/b5-4+;/t8-;/m1./s1
Standard InChI Key PVEBAYMGCSDWGH-LBOUNTCOSA-N
Isomeric SMILES CC(C)C[C@@H](/C=C/S(=O)(=O)C)N.Cl
SMILES CC(C)CC(C=CS(=O)(=O)C)N.Cl
Canonical SMILES CC(C)CC(C=CS(=O)(=O)C)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride is defined by the following properties:

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂SPubChem
Molecular Weight227.75 g/molPubChem
IUPAC Name(E,3S)-5-methyl-1-(methylsulfonyl)hex-1-en-3-amine; hydrochloridePubChem
Melting Point184–195°CPubChem
InChI KeyPVEBAYMGCSDWGH-LBOUNTCOSA-NPubChem

The (E)-configuration of the double bond and the (3S)-stereocenter are critical to its spatial arrangement, influencing both reactivity and biological interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated route involves:

  • Formation of Acetyl Acetonitrile Intermediate: Ethyl acetate reacts with acetonitrile in the presence of NaH (1.1–1.4 equivalents) to yield acetyl acetonitrile .

  • Hydrazone Formation: The intermediate is treated with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form a crystalline hydrazone .

  • Cyclization with Hydroxylamine: Hydrazone undergoes ring closure with hydroxylamine hydrochloride (2.2–4 equivalents) in the presence of potassium carbonate, yielding the target compound .

Industrial Optimization

  • Batch vs. Continuous Flow: Industrial processes prioritize continuous flow systems to enhance yield (≥85%) and reduce solvent waste .

  • Quality Control: High-performance liquid chromatography (HPLC) ensures purity >98%, while gas chromatography (GC) monitors residual solvents.

Chemical Reactivity and Functional Transformations

Reaction Pathways

  • Oxidation: The methylsulphonyl group resists further oxidation, unlike sulfide analogues.

  • Reduction: Lithium aluminum hydride reduces the sulphonyl group to a thioether, though this pathway is seldom utilized industrially.

  • Nucleophilic Substitution: The amino group participates in acylations, forming amide derivatives with acetic anhydride or benzoyl chloride.

Stability Considerations

  • pH Sensitivity: The compound decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing hydrogen sulfide.

  • Thermal Stability: Decomposition initiates at 220°C, necessitating storage below 25°C.

Research Applications

Pharmaceutical Intermediate

  • Antiviral Pro-drugs: Serves as a precursor to sulphonamide-containing inhibitors targeting viral proteases.

  • Chiral Building Block: The (3S)-configuration enables asymmetric synthesis of β-amino alcohol derivatives for antipsychotic agents .

Materials Science

  • Polymer Modifiers: Incorporation into polyurethane backbones enhances thermal stability (decomposition temperature +40°C).

  • Ligand Design: Coordinates with transition metals (e.g., Cu²⁺) to form catalysts for asymmetric aldol reactions.

Comparative Analysis with Structural Analogues

3-Amino-5-methyl-hexan-2-ol (PubChem CID 44309735)

Parameter(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene HCl3-Amino-5-methyl-hexan-2-ol
Functional GroupsSulphonyl, amine, double bondHydroxyl, amine
Molecular Weight227.75 g/mol131.22 g/mol
Synthetic ComplexityHigh (multi-step)Moderate (one-step)
Biological ActivityEnzyme inhibitionLow

The sulphonyl group in the query compound confers superior metabolic stability compared to the hydroxyl-bearing analogue .

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